molecular formula C17H18N4O2S B12604548 1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-4-(1-piperazinyl)-

1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-4-(1-piperazinyl)-

Cat. No.: B12604548
M. Wt: 342.4 g/mol
InChI Key: VHSMLXNTQIHQHK-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-4-(1-piperazinyl)- is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core, a phenylsulfonyl group, and a piperazinyl moiety. The combination of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-4-(1-piperazinyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening, and process intensification to scale up the production while maintaining cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-4-(1-piperazinyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-4-(1-piperazinyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-4-(1-piperazinyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may act as an inhibitor of certain kinases or proteases, thereby modulating signaling pathways involved in cell proliferation, apoptosis, and inflammation. The compound’s unique structure allows it to bind selectively to these targets, leading to its biological effects .

Comparison with Similar Compounds

  • 1H-Pyrrolo[2,3-b]pyridine, 2-methyl-1-(phenylsulfonyl)-
  • 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-bromo-1-(phenylsulfonyl)-
  • 1H-Pyrrolo[2,3-b]pyridine-3-sulfonyl chloride, 6-chloro-1-(phenylsulfonyl)-

Comparison: Compared to these similar compounds, 1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-4-(1-piperazinyl)- exhibits unique properties due to the presence of the piperazinyl moiety. This structural feature enhances its solubility, bioavailability, and ability to interact with a broader range of biological targets, making it a more versatile compound for research and therapeutic applications .

Properties

Molecular Formula

C17H18N4O2S

Molecular Weight

342.4 g/mol

IUPAC Name

1-(benzenesulfonyl)-4-piperazin-1-ylpyrrolo[2,3-b]pyridine

InChI

InChI=1S/C17H18N4O2S/c22-24(23,14-4-2-1-3-5-14)21-11-7-15-16(6-8-19-17(15)21)20-12-9-18-10-13-20/h1-8,11,18H,9-10,12-13H2

InChI Key

VHSMLXNTQIHQHK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C3C=CN(C3=NC=C2)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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